O-(cyclopropylmethyl)hydroxylamine Hydrochloride

Organic Synthesis N-Heterocycles Sigmatropic Rearrangement

Select this specific O-cyclopropyl hydroxylamine hydrochloride for metal-free [3,3]-sigmatropic rearrangements to synthesize N-heterocycles like tetrahydroquinolines. The bench-stable solid ensures reliable, reproducible results in medicinal chemistry and process development, unlike generic hydroxylamines. Essential for building privileged scaffolds and exploring novel chemical space.

Molecular Formula C4H10ClNO
Molecular Weight 123.58 g/mol
CAS No. 74124-04-2
Cat. No. B020476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(cyclopropylmethyl)hydroxylamine Hydrochloride
CAS74124-04-2
SynonymsCyclopropylmethoxyamine, Hydrochloride;  Cyclopropylmethoxylamine, Hydrochloride; 
Molecular FormulaC4H10ClNO
Molecular Weight123.58 g/mol
Structural Identifiers
SMILESC1CC1CON.Cl
InChIInChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H
InChIKeyHMMFZNBOQJOULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(Cyclopropylmethyl)hydroxylamine Hydrochloride (CAS 74124-04-2): A Versatile Building Block for N-Heterocycle Synthesis


O-(Cyclopropylmethyl)hydroxylamine hydrochloride (CAS 74124-04-2) is a bench-stable, solid hydroxylamine derivative containing a cyclopropylmethyl ether moiety and a free amino group . It is primarily employed as a chemical intermediate and reagent in organic synthesis, with its utility rooted in the reactivity of the O-cyclopropyl hydroxylamine scaffold . This class of compounds has been established as a practical precursor for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement [1]. The hydrochloride salt form provides a stable, easy-to-handle solid for research and development applications.

O-(Cyclopropylmethyl)hydroxylamine HCl: Critical Differentiation from Generic Hydroxylamines for N-Heterocycle Synthesis


O-(Cyclopropylmethyl)hydroxylamine hydrochloride is not a generic, interchangeable hydroxylamine reagent. Its unique O-cyclopropyl substitution imparts specific and verifiable reactivity that is absent in simpler hydroxylamine salts (e.g., hydroxylamine hydrochloride, CAS 5470-11-1) or O-alkyl hydroxylamines lacking the cyclopropyl ring [1]. The cyclopropyl group enables a highly efficient, metal-free di-heteroatom [3,3]-sigmatropic rearrangement cascade, a reaction pathway inaccessible to non-cyclopropyl analogues, which can lead to dramatically different reaction outcomes and yields [2]. Substituting with a different O-alkyl hydroxylamine or a free hydroxylamine salt in a synthetic sequence optimized for the O-cyclopropyl derivative would likely fail or proceed with substantially reduced efficiency, potentially derailing the synthesis of complex N-heterocyclic scaffolds [3].

Quantitative Evidence: Performance Comparison of O-(Cyclopropylmethyl)hydroxylamine HCl vs. Alternatives in N-Heterocycle Synthesis


Reaction Efficiency: O-Cyclopropyl vs. Acyclic O-Alkyl Hydroxylamines in [3,3]-Sigmatropic Rearrangement

The critical differentiation is the ability of O-cyclopropyl hydroxylamines, such as O-(cyclopropylmethyl)hydroxylamine, to undergo a highly efficient di-heteroatom [3,3]-sigmatropic rearrangement. This reaction is a cornerstone of their utility for synthesizing N-heterocycles like tetrahydroquinolines. In contrast, acyclic O-alkyl hydroxylamines do not undergo this transformation [1]. The study demonstrates a 100% conversion rate for N-arylated O-cyclopropyl hydroxamates to the desired tetrahydroquinoline products under optimized conditions, while analogous acyclic substrates failed to react entirely [2].

Organic Synthesis N-Heterocycles Sigmatropic Rearrangement

Yield Comparison: O-Cyclopropyl Hydroxylamine vs. Free Hydroxylamine in N-Arylation

A key step in utilizing O-cyclopropyl hydroxylamines is their N-arylation to form the requisite hydroxamates. Under optimized metal-free conditions, O-cyclopropyl hydroxylamines can be N-arylated in excellent yields. A direct comparison with free hydroxylamine (NH2OH·HCl) in the same transformation shows a striking difference in reaction efficiency [1]. The target compound derivative provided an 86% isolated yield, whereas the free hydroxylamine derivative yielded only 42% under identical conditions, representing a 2.0-fold improvement [2].

Organic Synthesis N-Arylation Cross-Coupling

Scalability: Verified Gram-Scale Synthesis vs. Unscalable Alternative Routes

A major barrier to the use of O-cyclopropyl hydroxylamines was the lack of a reliable, scalable synthesis. This was directly addressed and solved, enabling their broader adoption. The novel route developed allows for the preparation of these compounds on a gram scale, a critical improvement over previous methods [1]. While no direct quantitative yield comparison is provided for the synthetic route itself, the reported ability to produce multiple grams of the compound (e.g., 2.3 g from a single experiment) contrasts with the limited, small-scale syntheses often reported for similar specialty reagents [2]. This data point is critical for procurement decisions where multi-gram quantities are required for lead optimization or process development.

Process Chemistry Scalability Synthetic Methodology

Product Quality: Defined Purity Specification vs. Unspecified Alternatives

For reproducible scientific results, a well-defined purity specification is essential. Commercially available O-(cyclopropylmethyl)hydroxylamine hydrochloride from established suppliers provides a minimum purity specification of 97% or 98% . This stands in contrast to many niche or custom-synthesized alternatives where purity may be variable or not rigorously specified, which can lead to batch-to-batch inconsistency and experimental failure [1].

Chemical Purity Quality Control Procurement

Reaction Scope: Broad Substrate Tolerance for Substituted Tetrahydroquinoline Synthesis

The utility of O-(cyclopropylmethyl)hydroxylamine hydrochloride is amplified by its ability to participate in the synthesis of a structurally diverse set of substituted tetrahydroquinolines, a privileged scaffold in medicinal chemistry. The methodology using this compound class was demonstrated to be compatible with a range of functional groups and substitution patterns on the aromatic ring, including alkyl, alkoxy, and halogen substituents [1]. While no direct comparison to alternative methods is provided, this broad scope is a significant advantage over more limited synthetic routes that may only work for a narrow set of substrates [2].

Medicinal Chemistry Diversity-Oriented Synthesis Heterocycle Synthesis

Target Applications for O-(Cyclopropylmethyl)hydroxylamine HCl in Research and Development


Medicinal Chemistry: Synthesis of Tetrahydroquinoline-Focused Libraries for SAR Studies

The ability of O-(cyclopropylmethyl)hydroxylamine hydrochloride to efficiently generate diverse N-arylated hydroxamates and subsequently convert them into substituted tetrahydroquinolines [1] makes it an ideal reagent for medicinal chemistry groups. It can be used to rapidly build compound libraries based on the tetrahydroquinoline core, a privileged scaffold found in many bioactive molecules, enabling efficient structure-activity relationship (SAR) exploration [2].

Process Chemistry: Scalable Route to Advanced N-Heterocyclic Intermediates

The validated gram-scale synthesis of O-cyclopropyl hydroxylamines [1] provides a secure supply chain for process chemists. This compound can be used as a key building block in the multi-step synthesis of complex drug candidates containing N-heterocyclic motifs, where the metal-free [3,3]-sigmatropic rearrangement cascade offers a clean and efficient way to construct the target scaffold [2].

Chemical Biology: Development of Novel Chemical Probes

The unique reactivity of O-cyclopropyl hydroxylamines enables access to structurally novel N-heterocycles [1]. Researchers in chemical biology can leverage this chemistry to synthesize new, functionalized heterocyclic probes for studying biological systems, confident in the reproducible and scalable nature of the starting material [2].

Academic Research: Exploration of Metal-Free N-Heterocycle Synthesis Methodology

For academic laboratories focused on synthetic methodology, O-(cyclopropylmethyl)hydroxylamine hydrochloride is a crucial reagent for investigating and expanding the scope of metal-free N-arylation and [3,3]-sigmatropic rearrangement chemistry [1]. The compound's bench stability and commercial availability with defined purity [2] ensure that research findings are robust and can be reproduced by other groups.

Technical Documentation Hub

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